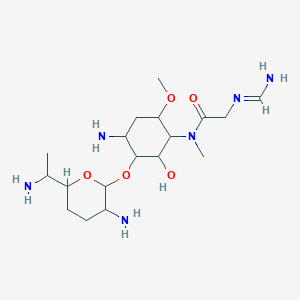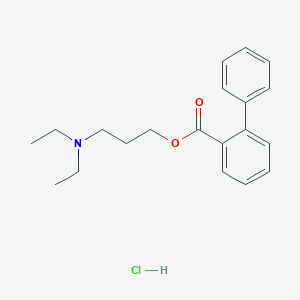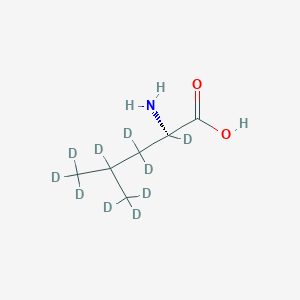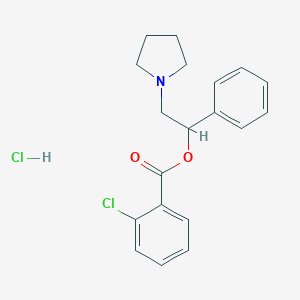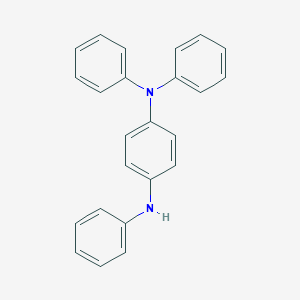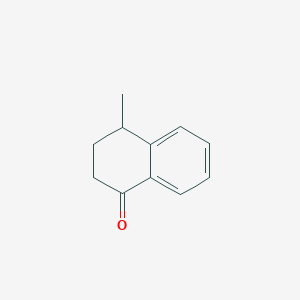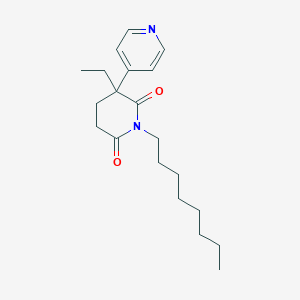
3-ethyl-1-octyl-3-pyridin-4-ylpiperidine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a piperidine ring substituted with ethyl, octyl, and pyridyl groups, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-pyridinecarboxaldehyde with ethylamine to form an intermediate Schiff base. This intermediate is then subjected to cyclization with 1-octylamine and maleic anhydride under controlled conditions to yield the desired piperidine-2,6-dione derivative .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridyl group allows for electrophilic and nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic substitution using halogens or nucleophilic substitution using amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione involves its interaction with specific molecular targets. For instance, as an aromatase inhibitor, it binds to the active site of the enzyme, preventing the conversion of androgens to estrogens. This inhibition leads to a decrease in estrogen levels, which can be beneficial in the treatment of hormone-dependent cancers .
Comparación Con Compuestos Similares
Similar Compounds
Aminoglutethimide: Another aromatase inhibitor with a similar mechanism of action.
Rogletimide: A compound with a similar piperidine-2,6-dione structure but different substituents.
Uniqueness
3-Ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of ethyl, octyl, and pyridyl groups makes it a versatile compound for various applications .
Propiedades
Número CAS |
103284-30-6 |
|---|---|
Fórmula molecular |
C20H30N2O2 |
Peso molecular |
330.5 g/mol |
Nombre IUPAC |
3-ethyl-1-octyl-3-pyridin-4-ylpiperidine-2,6-dione |
InChI |
InChI=1S/C20H30N2O2/c1-3-5-6-7-8-9-16-22-18(23)10-13-20(4-2,19(22)24)17-11-14-21-15-12-17/h11-12,14-15H,3-10,13,16H2,1-2H3 |
Clave InChI |
OORIPAIYDLQOTG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCN1C(=O)CCC(C1=O)(CC)C2=CC=NC=C2 |
SMILES canónico |
CCCCCCCCN1C(=O)CCC(C1=O)(CC)C2=CC=NC=C2 |
Sinónimos |
3-ethyl-1-n-octyl-3-(4-pyridyl)piperidine-2,6-dione N-octylPyG N-octylpyrido-glutethimide N-octylpyridoglutethimide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate](/img/structure/B8876.png)
![1-(4-Ethylcyclohexyl)-4-[4-(4-methylcyclohexyl)phenyl]benzene](/img/structure/B8883.png)
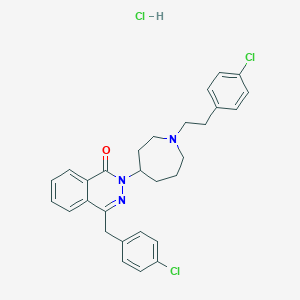
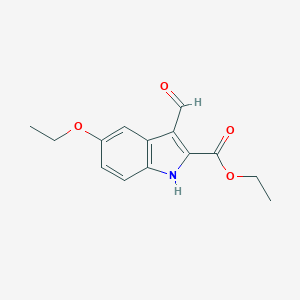
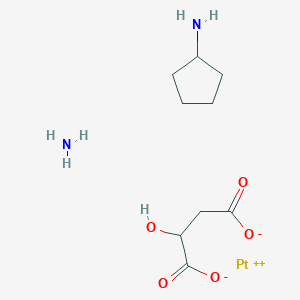
![4-[(2,5-Dichlorophenyl)azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B8889.png)
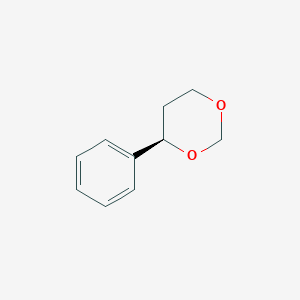
![Bis[tert-butyl(dimethyl)silyl] azelaate](/img/structure/B8892.png)
